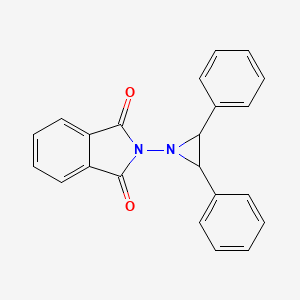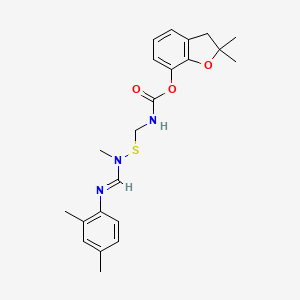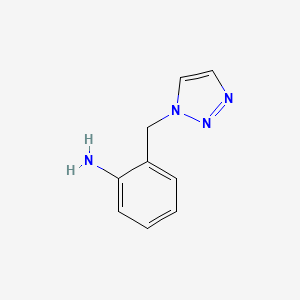
trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide: is an organic compound with the molecular formula C22H16N2O2. It is a derivative of phthalimide and aziridine, characterized by the presence of two phenyl groups attached to the aziridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide typically involves the reaction of phthalimide with 2,3-diphenylaziridine. One common method includes the use of a base such as sodium hydride to deprotonate the phthalimide, followed by the addition of 2,3-diphenylaziridine under controlled conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted products with various nucleophiles
Scientific Research Applications
Chemistry: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as an anticancer agent. Its ability to interact with biological targets and induce cell cycle arrest makes it a promising candidate for further drug development .
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties .
Mechanism of Action
The mechanism of action of trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide involves its interaction with molecular targets, leading to various biological effects. In the context of anticancer activity, the compound is known to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Phthalimide: A parent compound with similar structural features but lacking the aziridine ring.
2,3-Diphenylaziridine: A related compound with the aziridine ring but without the phthalimide moiety.
Uniqueness: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide stands out due to the combination of the phthalimide and aziridine functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
33474-61-2 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2,3-diphenylaziridin-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)24(21)23-19(15-9-3-1-4-10-15)20(23)16-11-5-2-6-12-16/h1-14,19-20H |
InChI Key |
AADFBKFELOITOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2N3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)




![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)




![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
